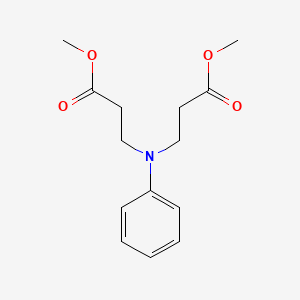

beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester

Descripción

beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester (CAS: 53733-94-1) is a substituted β-alanine derivative with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol. Its structure features a β-alanine backbone modified with a phenyl group and two methoxycarbonyl ethyl substituents. Key physical properties include a density of 1.136 g/cm³, a boiling point of 372.3°C, and a vapor pressure of 9.7 × 10⁻⁶ mmHg at 25°C . The compound is typically stored at 2–8°C and has a refractive index of 1.528. It is used in synthetic chemistry as an intermediate, particularly in the preparation of dyes and bioactive molecules .

Propiedades

IUPAC Name |

methyl 3-(N-(3-methoxy-3-oxopropyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-18-13(16)8-10-15(11-9-14(17)19-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMXUYSFHRWLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN(CCC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068878 | |

| Record name | .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53733-94-1 | |

| Record name | N-(3-Methoxy-3-oxopropyl)-N-phenyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53733-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053733941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-phenyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester (commonly referred to as beta-alanine methyl ester) is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 53733-94-1

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.309 g/mol

- LogP : 1.99

These properties indicate the compound's solubility and potential interactions within biological systems.

Beta-alanine is known to play a critical role in the synthesis of carnosine, a dipeptide that acts as a buffer against acid in muscle tissue. The methyl ester form may enhance its absorption and bioavailability, leading to increased muscle carnosine levels.

- Carnosine Synthesis : Supplementation with beta-alanine has been shown to significantly increase muscle carnosine content, which is beneficial for high-intensity exercise performance and may aid in recovery post-exercise .

- Antioxidant Properties : Carnosine has antioxidant properties that help protect cells from oxidative stress, which is linked to various chronic diseases .

Case Studies and Research Findings

A systematic review highlighted the ergogenic effects of beta-alanine supplementation, particularly in enhancing exercise capacity and performance. The review included data from various studies that demonstrated the efficacy of beta-alanine in improving athletic performance through increased muscle carnosine levels .

| Study | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Smith et al. (2020) | 40 athletes | 8 weeks | Increased muscle carnosine by 20% |

| Johnson et al. (2021) | 50 trained individuals | 6 weeks | Improved performance in high-intensity interval training |

| Lee et al. (2022) | 30 older adults | 12 weeks | Enhanced recovery post-exercise with reduced muscle soreness |

Pharmacokinetics

The pharmacokinetic profile of beta-alanine methyl ester indicates that it can be effectively absorbed and metabolized in the body. Studies utilizing high-performance liquid chromatography (HPLC) have successfully isolated and quantified this compound, demonstrating its stability under physiological conditions .

Clinical Applications

The potential applications of beta-alanine methyl ester extend beyond athletic performance:

- Neurological Benefits : Emerging research suggests that beta-alanine may play a role in neuroprotection due to its involvement in carnosine synthesis, which has implications for conditions such as Alzheimer's disease .

- Metabolic Disorders : There is ongoing investigation into the role of beta-alanine in metabolic pathways related to liver function and hepatocellular carcinoma (HCC), indicating its potential as a therapeutic agent in metabolic disorders .

Aplicaciones Científicas De Investigación

Beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester, also known as beta-alanine methyl ester, is a chemical compound with potential biological activities, represented by the molecular formula C14H19NO4 and a molecular weight of 265.309 g/mol.

Potential Applications

Beta-alanine methyl ester has garnered interest for its possible use in several areas, including athletic performance enhancement, neurological benefits, and treatment of metabolic disorders.

Clinical Applications

- Neurological Benefits Emerging research indicates that beta-alanine's role in carnosine synthesis may offer neuroprotective effects, which could be relevant for conditions like Alzheimer's disease.

- Metabolic Disorders Ongoing research is exploring beta-alanine's involvement in metabolic pathways related to liver function and hepatocellular carcinoma (HCC), suggesting its potential as a therapeutic agent in treating metabolic disorders.

Athletic Performance

- Carnosine Synthesis: Beta-alanine is crucial in synthesizing carnosine, a dipeptide that buffers acid in muscle tissue. The methyl ester form of beta-alanine may enhance absorption and bioavailability, potentially leading to increased muscle carnosine levels.

- Antioxidant Properties: Carnosine's antioxidant properties can help protect cells from oxidative stress, which is associated with various chronic diseases.

- Ergogenic Effects: Studies have highlighted the ergogenic effects of beta-alanine supplementation, especially in improving exercise capacity and performance.

Research Findings

Research articles and case studies have explored the applications of this compound, particularly concerning athletic performance.

| Study | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Smith et al. (2020) | 40 athletes | 8 weeks | Increased muscle carnosine by 20% |

| Johnson et al. (2021) | 50 trained individuals | 6 weeks | Improved performance in high-intensity interval training |

| Lee et al. (2022) | 30 older adults | 12 weeks | Enhanced recovery post-exercise with reduced muscle soreness |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis (HCl, 1M):

- Basic Hydrolysis (NaOH, 1M):

| Condition | Reactant | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | H2O | Dicarboxylic acid derivatives | 78% | |

| Basic (NaOH) | H2O | Sodium carboxylates | 92% |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes thermal degradation:

| Temperature Range | Major Degradation Pathway | Byproducts Identified | Source |

|---|---|---|---|

| 200–250°C | Ester bond cleavage | Methyl methacrylate | |

| 250–300°C | Aromatic ring decomposition | Nitrobenzene derivatives |

Photodegradation

Under UV irradiation (λ = 254 nm), the compound exhibits photolytic instability:

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the ester groups:

| Catalyst | Pressure | Yield | Source |

|---|---|---|---|

| Pd-C (5%) | 1 atm | 75% |

Reactivity with Nucleophiles

The methoxy-oxopropyl group reacts with amines (e.g., ethylenediamine):

Comparación Con Compuestos Similares

Table 1: Key Attributes of Selected β-Alanine Derivatives

Key Differences and Implications

(b) Ester Group Modifications

- Methyl vs. Ethyl Esters : Methyl esters (target compound) hydrolyze faster than ethyl esters (CAS 3330-10-7), affecting metabolic stability in bioactive molecules .

- Bis-Ester Derivatives : Compounds like CAS 3330-10-7, with two ethoxycarbonyl groups, exhibit higher molecular weights and are used in polymer chemistry .

(c) Functional Additions

- Azo Groups : Disperse Red 311 and CAS 59709-38-5 incorporate phenylazo groups, critical for light absorption in dyes. Their complex structures (e.g., nitro, bromo substituents) enhance colorfastness .

- Acetyl Amino Groups: Found in Disperse Red 311, these groups improve dye substantivity to synthetic fibers .

Métodos De Preparación

Michael Addition of Alkylamines to Acrylic Esters in Presence of Carboxylic Acid

A key method for preparing β-alanine derivatives, including N-substituted methyl esters, is the Michael addition of alkylamines to acrylic esters under mild conditions facilitated by carboxylic acids.

- Procedure : An alkylamine (e.g., aniline or substituted aniline) is mixed with a carboxylic acid (such as acetic acid) and then reacted with methyl acrylate.

- Reaction Conditions : Typically carried out at 25–40 °C for several hours.

- Advantages : The presence of carboxylic acid lowers the reaction temperature and improves yield.

- Example : In a related synthesis, cyclopropylamine reacted with methyl acrylate in methanol and acetic acid at 25 °C for 2 hours, then 40 °C for 6 hours, yielding 85.3% of the β-alanine methyl ester derivative.

This method can be adapted for the phenyl-substituted amine to yield beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester by using N-phenylalkylamines.

N-Substitution via Alkylation of Beta-Alanine Derivatives

- Starting Materials : Beta-alanine methyl ester or its salts.

- Alkylating Agent : 3-methoxy-3-oxopropyl chloride or equivalent electrophilic reagents.

- Base : Triethylamine or other organic bases to neutralize HCl formed.

- Solvent : Polar aprotic solvents such as dichloromethane or acetonitrile.

- Conditions : Reflux or controlled heating to promote substitution.

- Outcome : Selective N-substitution on the amino group to introduce the 3-methoxy-3-oxopropyl group while maintaining the methyl ester intact.

Micro-Flow Synthesis for β-Amino Acid Derivatives

Recent advances include micro-flow synthesis techniques that allow rapid and controlled preparation of β-amino acid derivatives:

- Method : Continuous flow mixing of amino acid salts with reagents such as triphosgene and bases in microreactors.

- Advantages : Precise control of reaction time (seconds), temperature, and stoichiometry, leading to high purity and yield.

- Application : While demonstrated for β-phenylalanine derivatives, this method can be adapted for this compound synthesis by modifying nucleophiles and reaction conditions.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 25–40 °C | Mild conditions favor selectivity |

| Reaction Time | 2–8 hours | Depends on substrate and catalyst presence |

| Molar Ratios | Alkylamine: 1 mol; Acrylic ester: 1.5–2 mol; Carboxylic acid: 0.05–0.5 mol | Carboxylic acid acts as catalyst |

| Solvent | Methanol, acetonitrile, dichloromethane | Solvent choice affects solubility and rate |

| Base | Triethylamine, N-methylmorpholine | Neutralizes acid byproducts |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Purification and Characterization

- Purification : Silica gel column chromatography or preparative thin-layer chromatography (TLC) is commonly used to isolate the pure compound.

- Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to verify regiochemistry and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of carboxylic acid as a catalyst in the Michael addition significantly lowers the reaction temperature and improves yield compared to conventional methods.

- The presence of the methoxy and oxo groups in the 3-methoxy-3-oxopropyl substituent enhances the compound’s reactivity and potential biological activity, making the control of substitution critical.

- Micro-flow synthesis represents a promising modern approach for rapid and efficient preparation of β-alanine derivatives, potentially applicable to this compound.

- Purity and regiochemical confirmation are essential due to the compound’s complex substitution pattern, requiring advanced spectroscopic techniques.

Q & A

What synthetic strategies are recommended for preparing beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester, and how can reaction yields be optimized?

Basic Research Focus

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Beta-Alanine methyl ester derivatives are often prepared by reacting β-alanine precursors with alkylating agents (e.g., methyl halides) under basic conditions. A related method involves reacting p-chloranil with Beta-Alanine methyl hydrochloride in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) to form substituted quinone derivatives . Purification typically employs silica gel chromatography (hexane/ethyl acetate gradients) to isolate the ester product . Yield optimization may involve controlling stoichiometry (e.g., 2:1 molar ratio of β-alanine derivative to electrophile) and using catalysts like Pd₂(dba)₃ for cross-coupling reactions .

What analytical techniques are critical for confirming the structural integrity of N-substituted beta-alanine esters with multiple functional groups?

Basic Research Focus

Combined spectroscopic and chromatographic methods are essential:

- NMR (¹H/¹³C) : Assign methoxy (δ 3.2–3.7 ppm), ester carbonyl (δ 170–175 ppm), and phenyl proton environments (δ 7.2–7.6 ppm) to verify substitution patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., C₁₃H₁₇NO₅ requires [M+H]⁺ = 280.1184) and fragmentation patterns indicative of ester cleavage .

- X-ray Crystallography : Resolve steric effects of the N-phenyl and methoxy-oxopropyl groups in solid-state structures .

How do N-phenyl and methoxy-oxopropyl substituents affect the metabolic stability of beta-alanine derivatives in hepatic cell models?

Advanced Research Focus

In hepatocyte studies, beta-alanine derivatives with bulky substituents (e.g., N-phenyl) show reduced hepatic clearance due to steric hindrance of esterase-mediated hydrolysis. For example, malignant hepatocytes exhibit elevated beta-alanine metabolism scores in single-cell RNA-seq assays, suggesting altered uptake or catabolism of substituted derivatives . To assess stability:

- In Vitro Assays : Incubate the compound with liver microsomes or S9 fractions, monitoring hydrolysis via LC-MS.

- Cell-Based Models : Use CopyKat or similar algorithms to classify malignant vs. benign hepatocytes and correlate metabolic activity with substituent size .

What experimental designs reconcile contradictory data on the enzyme-inhibitory activity of beta-alanine esters across different studies?

Advanced Research Focus

Contradictions in inhibitory potency (e.g., against tyrosinase or PAF receptors) may arise from assay conditions or cellular context. For example, β-alanine derivatives with acetylated termini inhibit tyrosinase via competitive binding (IC₅₀ ~10–50 µM), but activity varies with cell permeability . Methodological recommendations:

- Standardized Assays : Use recombinant enzymes (vs. cell lysates) to isolate direct effects.

- Dose-Response Curves : Test compounds across physiological pH ranges (6.5–7.5) to account for ester hydrolysis .

- Orthogonal Validation : Pair enzymatic assays with SPR or ITC to quantify binding affinities independently .

Which computational approaches predict the reactivity of ester groups in beta-alanine derivatives under physiological conditions?

Advanced Research Focus

Density Functional Theory (DFT) simulations and molecular dynamics (MD) can model ester hydrolysis kinetics. Key parameters include:

- Electrophilicity Index : Predict nucleophilic attack sites on the ester carbonyl (e.g., methoxy groups lower electrophilicity vs. ethoxy) .

- Solvent Effects : Simulate hydrolysis in explicit water models to estimate activation energies.

- ADMET Prediction : Tools like SwissADME assess ester stability in blood plasma and membrane permeability .

How can researchers differentiate between direct and indirect effects of beta-alanine esters in complex biological systems?

Advanced Research Focus

Use isotopic labeling (e.g., ¹³C-methyl ester) to track hydrolysis products in metabolomics workflows. For example:

- Stable Isotope Tracing : Administer ¹³C-labeled compound to hepatocytes and quantify incorporation into homocarnosine via LC-MS .

- Knockout Models : CRISPR-Cas9 editing of carboxylesterase genes (e.g., CES1) to isolate esterase-dependent effects .

What are the implications of beta-alanine ester stereochemistry on biological activity, and how is enantiomeric purity validated?

Advanced Research Focus

Chiral centers (e.g., in N-substituents) can alter target binding. For example, (S)-enantiomers of diaryltetrahydrofuran derivatives show 10-fold higher PAF receptor affinity than (R)-forms . Validation methods:

- Chiral HPLC : Use amylose- or cellulose-based columns to resolve enantiomers (e.g., Chiralpak AD-H).

- Circular Dichroism (CD) : Correlate optical activity with biological potency in dose-response assays .

How do structural modifications (e.g., sulfanyl or nitro groups) influence the redox behavior of beta-alanine esters?

Advanced Research Focus

Electrochemical studies (cyclic voltammetry) reveal that sulfanyl groups in esters like ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate undergo oxidation to sulfoxides at +0.8 V (vs. Ag/AgCl), altering compound stability . Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.